molecular formula C5H7N3OS2 B2673164 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 124724-65-8

4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2673164
CAS No.: 124724-65-8
M. Wt: 189.25
InChI Key: NLCCXEMQUWNRIT-UHFFFAOYSA-N
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Description

“4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide” is a chemical compound. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Microwave Assisted Synthesis and Unusual Coupling

Research by Faty, Youssef, and Ayman M. S. Youssef (2011) in "Molecules" explores the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines starting from 3-Amino-3-thioxopropanamide. This study illustrates an efficient method to yield better results in shorter times compared to traditional methods, highlighting the chemical's utility in synthesizing complex molecules with potential pharmacological applications Microwave Assisted Synthesis and Unusual Coupling.

Hybrid Molecules with Antibacterial Properties

Basoğlu, Ulker, Alpay-Karaoglu, and Demirbas (2013) conducted a study on the microwave-assisted synthesis of hybrid molecules incorporating penicillanic and cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. This research, published in "Medicinal Chemistry Research," uncovers the antimicrobial, antilipase, and antiurease properties of the synthesized compounds, showcasing the potential of 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide derivatives in developing new antimicrobial agents Microwave-assisted synthesis of some hybrid molecules.

Synthesis of Thiazolo[5,4-D] Pyrimidines

El-Dean's 1992 research in "Phosphorus Sulfur and Silicon and The Related Elements" focuses on the synthesis of thiazolo[5,4-d] pyrimidines from 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide, demonstrating the compound's versatility in creating variously substituted pyrimidines, a class of compounds known for their wide range of biological activities SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES.

Properties

IUPAC Name

4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS2/c1-8-3(6)2(4(7)9)11-5(8)10/h6H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCXEMQUWNRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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